6:2 diPAP

Übersicht

Beschreibung

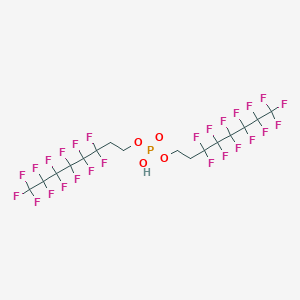

Bis[2-(perfluorohexyl)ethyl] Phosphate: is a fluorinated organophosphate compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Bis[2-(perfluorohexyl)ethyl] Phosphate is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: The compound’s fluorinated nature can be leveraged in biological and medical research, particularly in the development of imaging agents and pharmaceuticals. Its stability and reactivity are advantageous in creating compounds with specific biological activities .

Industry: In industry, this compound is used in surface treatments and coatings to impart hydrophobic and oleophobic properties. It is also used in the production of specialty polymers and as an additive in lubricants and greases .

Wirkmechanismus

6:2 diPAP, also known as Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate, is a compound that has been gaining attention due to its widespread presence in the environment and its potential effects on various biological systems .

Target of Action

It is known to be a precursor of the group of polyfluoroalkyl phosphate esters (pap) and can transform into several intermediates . The persistent final transformation products of diPAP, perfluorocarboxylic acids (PFCA), are part of the PFAA group .

Mode of Action

This compound interacts with its targets through a process of biotransformation. It is transformed into perfluorocarboxylic acids (C5-C7 PFCA) and two intermediates, 6:2 fluorotelomer carboxylic acid (FTCA) and 6:2 fluorotelomer unsaturated carboxylic acid (FTUCA) . The transformation is initiated by hydroxyl radicals .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of the compound into various intermediates and final products. The transformation process is complex and involves multiple steps, leading to the formation of persistent PFAAs .

Pharmacokinetics

It is known that the compound can be transformed into various metabolites, which can have different bioavailability and distribution profiles .

Result of Action

It is known that the transformation products of this compound, such as pfca, can have various effects on biological systems .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, soil moisture may affect the transformation rate of precursors . Furthermore, temperature and soil moisture could indicate that a worst-case scenario for transformation product leaching into groundwater could occur during a mild summer with moderate evapotranspiration and heavy rainfall .

Biochemische Analyse

Biochemical Properties

6:2 diPAP plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to biotransform into several intermediates, eventually leading to the formation of perfluorocarboxylic acids (PFCAs), which are persistent in the environment . The interaction of this compound with enzymes such as cytochrome P450 can lead to its oxidation and subsequent transformation into other metabolites. These interactions are essential for understanding the compound’s behavior and potential impacts on biological systems.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress and inflammatory responses. Additionally, it can affect cellular metabolism by disrupting lipid homeostasis and energy production pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression. For example, this compound has been shown to bind to peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating lipid metabolism and inflammation. This binding can result in the modulation of PPAR target genes, affecting cellular functions and overall metabolic homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can degrade into other metabolites, which may have different biological activities. The stability of this compound in various environmental conditions, such as soil moisture, can also influence its transformation rate and subsequent effects on cellular function . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential adverse effects on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects, but at higher doses, it can lead to adverse outcomes such as liver toxicity, endocrine disruption, and developmental abnormalities. Threshold effects have been observed, where specific dosages result in noticeable changes in biological responses. Understanding the dosage-dependent effects of this compound is crucial for assessing its safety and potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound undergoes biotransformation through oxidation and hydrolysis, leading to the formation of intermediate metabolites and eventually PFCAs. These metabolic pathways are essential for understanding the compound’s persistence and potential bioaccumulation in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can bind to serum albumin, facilitating its transport in the bloodstream and distribution to various tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the endoplasmic reticulum, where it may interfere with lipid metabolism and protein folding processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential impacts on cellular health .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(perfluorohexyl)ethyl] Phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol with phosphoric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation, crystallization, or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Bis[2-(perfluorohexyl)ethyl] Phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions can convert the phosphate group to phosphite or other lower oxidation state phosphorus compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of fluorinated organic compounds .

Vergleich Mit ähnlichen Verbindungen

- Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin oxide

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

Uniqueness: What sets Bis[2-(perfluorohexyl)ethyl] Phosphate apart from similar compounds is its specific combination of a highly fluorinated alkyl chain with a phosphate group. This unique structure imparts distinct properties such as enhanced thermal stability, chemical resistance, and specific reactivity patterns that are not observed in other similar fluorinated compounds .

Biologische Aktivität

Bis[2-(perfluorohexyl)ethyl] phosphate (BPH) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article delves into its biological activity, mechanisms of action, and implications for health and the environment, supported by data tables and relevant research findings.

BPH is characterized by its perfluorinated alkyl chains, which contribute to its stability and resistance to degradation. This stability raises concerns about its persistence in the environment and potential bioaccumulation in living organisms.

BPH acts primarily through biotransformation, converting into various intermediates such as perfluorocarboxylic acids (PFCAs) and fluorotelomer carboxylic acids. The transformation process involves several biochemical pathways that can significantly impact cellular functions.

Key Mechanisms:

- Binding Interactions: BPH interacts with biomolecules, including enzymes and receptors. Notably, it binds to peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and inflammatory responses.

- Cell Signaling Pathways: Exposure to BPH has been shown to alter gene expression related to oxidative stress and inflammation, affecting cellular metabolism and homeostasis .

Cellular Effects

Research indicates that BPH affects various cell types by:

- Modulating cell signaling pathways.

- Disrupting lipid homeostasis.

- Altering energy production pathways.

For instance, studies have demonstrated that BPH exposure can lead to increased oxidative stress markers and inflammatory responses in different cell lines .

In Vitro Studies

In laboratory settings, BPH has been tested on various cell types, revealing significant effects on cell viability and proliferation. For example:

- Thyroid Cell Line (FRTL-5): BPH exposure resulted in increased cell death at certain concentrations .

- Neuronal Cells: BPH influenced calcium homeostasis, leading to potential neurotoxic effects .

Data Table: Summary of In Vitro Findings

| Study Reference | Cell Type | Concentration (μM) | Observed Effect |

|---|---|---|---|

| FRTL-5 | 5 | Significant inhibition of cell proliferation | |

| Neuronal Cells | 10 | Altered calcium signaling | |

| HepG2 | 50 | Increased oxidative stress markers |

Case Studies

Several case studies highlight the environmental impact of BPH and related compounds:

- Aquatic Ecosystems: Research has shown that PFAS, including BPH, accumulate in aquatic organisms, leading to biomagnification in food webs. This poses risks not only to wildlife but also to human health through the consumption of contaminated fish .

- Human Health Implications: Epidemiological studies have linked exposure to PFAS with adverse health outcomes such as liver damage, thyroid dysfunction, and immune system impairment. These findings underscore the need for further research into the long-term effects of compounds like BPH on human health .

Eigenschaften

IUPAC Name |

bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F26O4P/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42/h1-4H2,(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYYWMSLMLTXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(O)P(OH)(OCH2CH2C6F13)2, C16H9F26O4P | |

| Record name | 6:2 diPAP | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561590 | |

| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57677-95-9 | |

| Record name | Bis[2-(perfluorohexyl)ethyl] phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57677-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057677959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(3,3,4,4,5,5,6,6,7,7,8,8,8-TRIDECAFLUORO-1-OCTANOL) HYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1LI0INZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.